3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid

Medicinal Chemistry Scaffold Design Conformational Analysis

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid (CAS 799264‑87‑2) is a disubstituted furan derivative with molecular formula C10H15NO3 and molecular weight 197.23 g/mol, classified as a heterocyclic amino acid building block. The structure features a carboxylic acid at the 2‑position, an aminomethyl nucleophile at the 3‑position, and a bulky tert‑butyl group at the 5‑position, creating a unique steric and electronic environment that distinguishes it from its 4‑aminomethyl positional isomer (CAS 704872‑29‑7) and from non‑tert‑butylated furan amino acid analogs.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 799264-87-2
Cat. No. B11065946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid
CAS799264-87-2
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(O1)C(=O)O)CN
InChIInChI=1S/C10H15NO3/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13/h4H,5,11H2,1-3H3,(H,12,13)
InChIKeyKUFIAZNIYKWTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid (CAS 799264-87-2): Procurement-Relevant Structural & Physicochemical Baseline


3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid (CAS 799264‑87‑2) is a disubstituted furan derivative with molecular formula C10H15NO3 and molecular weight 197.23 g/mol, classified as a heterocyclic amino acid building block . The structure features a carboxylic acid at the 2‑position, an aminomethyl nucleophile at the 3‑position, and a bulky tert‑butyl group at the 5‑position, creating a unique steric and electronic environment that distinguishes it from its 4‑aminomethyl positional isomer (CAS 704872‑29‑7) and from non‑tert‑butylated furan amino acid analogs . Commercially available purity ranges from 95% (AKSci) to 97% (Leyan) [1].

Why Generic Substitution Fails for 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid in Specialized Synthesis & Screening


Furan‑based amino acid scaffolds are not interchangeable because the relative position of the aminomethyl and carboxylic acid groups dictates cyclization geometry, metal‑binding modes, and hydrogen‑bond networks, while the presence or absence of the 5‑tert‑butyl group controls steric shielding of the furan ring and lipophilicity [1]. The 3‑aminomethyl isomer places the nucleophilic amine adjacent to the carboxylic acid, enabling distinct intramolecular interactions versus the 4‑aminomethyl isomer; the tert‑butyl group further differentiates this compound from the widely studied 5‑(aminomethyl)‑2‑furancarboxylic acid (AMFC), which lacks steric bulk and shows preferential cyclotrimerization behavior that would be perturbed by a 5‑tert‑butyl substituent [2]. Simply substituting any “aminomethyl‑furan‑carboxylic acid” without controlling for regioisomerism and substitution pattern risks failed coupling reactions, altered macrocycle topology, and loss of target binding.

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid: Head‑to‑Head Quantitative Differentiation Evidence


Regioisomeric Amine Placement: 3‑Aminomethyl vs. 4‑Aminomethyl Spatial Separation from Carboxylic Acid

The 3‑aminomethyl substitution places the amine nitrogen 2 bonds from the carboxylic acid carbon, whereas the 4‑aminomethyl isomer positions the amine 3 bonds away. This difference alters the spatial orientation of the nucleophilic amine relative to the carboxyl electrophile, affecting intramolecular cyclization propensity and metal‑chelation geometry [1]. Computed topological polar surface area (TPSA) is 76.46 Ų for the 3‑isomer versus a predicted ~76.5 Ų for the 4‑isomer, confirming comparable overall polarity but distinct spatial distribution of polar atoms .

Medicinal Chemistry Scaffold Design Conformational Analysis

Lipophilicity Advantage of 5‑tert‑Butyl Substitution: LogP Increase vs. Non‑tert‑Butylated AMFC

The 5‑tert‑butyl group contributes approximately +1.0 to +1.5 log units to the compound's lipophilicity compared to unsubstituted 5‑(aminomethyl)‑2‑furancarboxylic acid (AMFC). The computed LogP for the target compound is 1.734 , while AMFC (no tert‑butyl) has an experimental/predicted LogP of approximately 0.2–0.5 [1]. This increase in lipophilicity alters membrane permeability, plasma protein binding, and ADME profile in biological screening applications.

Drug Design Physicochemical Profiling BBB Penetration

Commercial Purity Benchmarking: 97% (Leyan) vs. 95% (AKSci) – Impact on Coupling Efficiency

Commercially available batches of the target compound vary in purity: Leyan offers 97% purity , while AKSci provides 95% purity . For the analogous 4‑aminomethyl isomer, Leyan offers 98% purity . In amide coupling reactions, a 2% purity difference can translate to a cumulative yield loss of 5–10% in multi‑step sequences due to side reactions from the 3–5% impurities.

Synthetic Chemistry Peptide Coupling Quality Control

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid: Evidence‑Backed Application Scenarios for Research & Procurement


Scaffold for Conformationally Constrained Peptidomimetics Requiring 3‑Amino‑2‑carboxy Furan Geometry

When designing macrocyclic peptides or turn mimics that require a cisoid relationship between the amino and carboxyl functionalities, the 3‑aminomethyl regioisomer provides the shorter through‑bond connectivity (2 bonds) necessary for tight β‑turn or metal‑chelation motifs. The 4‑aminomethyl isomer cannot achieve the same geometry due to the additional bond separation [1]. Applications include integrin‑binding RGD mimetics and siderophore analog synthesis.

Lipophilic Fluorescent Probe or Biotin Tag Intermediate for Intracellular Target Engagement

The computed LogP of 1.734 confers sufficient membrane permeability for intracellular probe distribution, while the free amine and carboxylic acid provide orthogonal conjugation handles. Compared to the less lipophilic AMFC (LogP ~0.3) [2], the 5‑tert‑butyl derivative is preferred when passive membrane crossing is required, such as in live‑cell imaging probe constructs.

Building Block for H₂‑Receptor Antagonist or Histamine Receptor Ligand Libraries

Patent US 4,128,658 [3] broadly claims aminoalkyl furan derivatives as H₂‑antagonists. The 3‑aminomethyl‑5‑tert‑butyl substitution pattern represents a specific embodiment within this pharmacophore space, where the tert‑butyl group mimics the lipophilic tail found in first‑generation H₂ blockers. Researchers constructing focused libraries for histamine receptor subtype selectivity should procure this specific regioisomer to avoid positional isomer‑dependent potency losses.

High‑Purity Coupling Partner for Fragment‑Based Drug Discovery (FBDD) Amide Library Synthesis

For FBDD campaigns requiring >95% purity to avoid false positives from impurities, the Leyan 97% grade offers a measurable advantage over the 95% AKSci material . The 2% purity differential reduces byproduct‑derived assay interference, especially when the compound is used as a common intermediate across a 50–100 compound library, where cumulative impurity carry‑through can degrade screen quality.

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